molecular formula C17H14F2N2O2S2 B2470597 1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea CAS No. 2097899-08-4

1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea

Cat. No.: B2470597
CAS No.: 2097899-08-4
M. Wt: 380.43
InChI Key: OUTLJPZQGUYCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a urea derivative featuring a 2,6-difluorophenyl group and a unique tri-substituted ethyl chain with hydroxyl and two thiophene moieties (2- and 3-yl positions). The hydroxyl group may enhance solubility, while the thiophene rings contribute to π-π stacking interactions and electronic diversity .

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S2/c18-12-3-1-4-13(19)15(12)21-16(22)20-10-17(23,11-6-8-24-9-11)14-5-2-7-25-14/h1-9,23H,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUTLJPZQGUYCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea is a compound of interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.

Chemical Structure and Synthesis

The compound features a urea moiety linked to a difluorophenyl group and a hydroxyethyl unit that incorporates thiophene rings. The synthesis typically involves the reaction of appropriate thiophene derivatives with urea precursors under controlled conditions to yield the target compound.

Biological Activity Overview

Research indicates that compounds containing thiophene and urea functionalities exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation. For instance, derivatives with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast and leukemia cells .
  • Anti-inflammatory Properties : The presence of the triazole or thiophene rings in similar compounds has been linked to significant anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes .
  • Antimicrobial Effects : Compounds with thiourea scaffolds have exhibited antibacterial and antifungal properties, suggesting that the target compound may also possess similar activities .

Anticancer Activity

A summary of the anticancer activity of related compounds is provided in Table 1. The IC50 values indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast)0.79Apoptosis induction
Compound BU-937 (Leukemia)1.47Cell cycle arrest
1-(2,6-Difluorophenyl)-3-[2-hydroxy...MDA-MB-231 (Breast)TBDTBD

Note: TBD = To Be Determined based on future experimental data.

Anti-inflammatory Activity

The anti-inflammatory potential was assessed through COX inhibition assays. The results are summarized in Table 2.

CompoundCOX Inhibition (%) at 10 µM
Compound A85%
Compound B75%
1-(2,6-Difluorophenyl)-3-[2-hydroxy...TBD

The proposed mechanisms for the biological activities include:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • COX Inhibition : Compounds with structural similarities inhibit COX enzymes, reducing inflammation and associated pain.
  • Cell Cycle Arrest : Certain derivatives have been observed to cause cell cycle arrest at specific phases, preventing cancer cell proliferation.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Breast Cancer : A clinical trial involving a derivative showed promising results in reducing tumor size among participants resistant to conventional therapies.
  • Inflammatory Disorders : Patients with rheumatoid arthritis treated with compounds similar to the target compound reported significant reductions in inflammatory markers.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent-Based Comparisons

Compound A: 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea (BG14075)
  • Key Differences : Replaces the hydroxyl group with a furan-2-yl substituent.
  • Furan’s oxygen may engage in weaker hydrogen bonding than hydroxyl, altering intermolecular interactions .
  • Molecular Formula : C₁₇H₁₄F₂N₂O₂S (vs. C₁₇H₁₅F₂N₂O₂S for the target compound) .
Compound B: (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine
  • Key Differences : Contains a naphthalene-1-yloxy group and lacks the urea backbone.
  • Implications :
    • The naphthalene system enhances lipophilicity, likely improving membrane permeability but reducing metabolic stability.
    • Absence of urea limits hydrogen-bonding capacity, which may affect target binding affinity .

Thiophene-Containing Ureas and Derivatives

Compound C: 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea
  • Key Differences: Incorporates a tetrahydrobenzo[b]thiophene core and hydrazono-benzoyl group.
  • Implications: The saturated bicyclic thiophene may reduce aromatic interactions but improve conformational flexibility.
Compound D: 2-(Thiophen-3-yl)-1,3-dioxolane
  • Key Differences : Features a dioxolane ring instead of urea, with thiophen-3-yl substitution.
  • Implications :
    • Dioxolane enhances steric bulk and may act as a protecting group for carbonyl functionalities.
    • Simplified structure lacks the hydrogen-bonding urea moiety, limiting applications in enzyme inhibition .

Comparative Data Table

Compound Name Structure Molecular Formula Molecular Weight Key Substituents Potential Implications
Target Compound 1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea C₁₇H₁₅F₂N₂O₂S 348.37 2,6-Difluorophenyl, hydroxyl, thiophen-2/3-yl Enhanced solubility, π-π interactions
BG14075 1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea C₁₇H₁₄F₂N₂O₂S 348.37 Furan-2-yl instead of hydroxyl Lower polarity, weaker H-bonding
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine C₁₈H₂₀N₂OS 312.43 Naphthalen-1-yloxy, thiophen-3-yl High lipophilicity, reduced metabolic stability
2-(Thiophen-3-yl)-1,3-dioxolane C₇H₈O₂S 156.20 Dioxolane, thiophen-3-yl Steric bulk, limited H-bonding

Q & A

Q. What are the key considerations for designing a synthetic pathway for this compound?

The synthesis of 1-(2,6-Difluorophenyl)-3-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]urea involves multi-step strategies:

  • Core structure assembly : Use gold(I)-catalyzed cyclization (for thiophene moieties) or difluorocarbene-triggered cyclization to form fused dihydrothiophenes .
  • Functionalization : Introduce the 2,6-difluorophenyl group via electrophilic aromatic substitution or coupling reactions.
  • Urea linkage : React the intermediate amine with a suitable isocyanate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the urea bond . Critical factors include solvent selection (polar aprotic solvents for stability), temperature control, and protecting group strategies for the hydroxyl moiety.

Q. Which analytical methods are most effective for characterizing this compound?

  • Structural confirmation : Use 1^1H/19^{19}F NMR to verify fluorine positions and thiophene substitution patterns .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) for molecular ion confirmation .
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, though hygroscopicity may complicate crystallization .

Q. How can researchers address solubility challenges during in vitro assays?

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain solubility without denaturing proteins .
  • Derivatization : Temporarily modify the hydroxyl group (e.g., acetylation) to enhance solubility in aqueous buffers .

Q. What are standard protocols for assessing its stability under storage conditions?

  • Degradation studies : Monitor via HPLC under accelerated conditions (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative degradation products .
  • Light sensitivity : Store in amber vials at -20°C, as thiophene derivatives are prone to photodegradation .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction yields and minimize byproducts?

Apply a fractional factorial design to screen variables:

VariableRangeImpact on Yield
Temperature0–50°CHigh
Catalyst loading1–5 mol%Moderate
Solvent polarityDCM to THFLow
Use response surface methodology (RSM) to identify optimal conditions .

Q. What computational tools can predict bioactivity and binding modes?

  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), leveraging the urea group’s hydrogen-bonding capacity .
  • QSAR models : Train on analogs (e.g., trifluoromethylphenyl ureas) to predict IC50_{50} values for antimicrobial or anticancer activity .

Q. How to resolve contradictions in reported biological activity across studies?

  • Structural validation : Confirm batch-to-batch consistency via 13^{13}C NMR and HRMS to rule out impurities .
  • Assay standardization : Compare IC50_{50} values under identical conditions (e.g., cell line, incubation time). For example:
StudyIC50_{50} (μM)Cell Line
A (2024)18.2HeLa
B (2025)45.7MCF-7
Discrepancies may arise from cell-specific uptake or metabolic differences .

Q. What strategies enhance regioselectivity in thiophene functionalization?

  • Directing groups : Install temporary substituents (e.g., boronic esters) to steer electrophilic attacks to desired positions .
  • Metal-mediated cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions for precise aryl-thiophene coupling .

Q. How to evaluate the compound’s photostability for in vivo applications?

  • UV-Vis spectroscopy : Monitor absorbance changes under simulated sunlight (λ = 365 nm) over 24 hours .
  • LC-MS/MS : Identify photodegradants (e.g., oxidized thiophene rings) and quantify their cytotoxicity .

Methodological Resources

  • Synthetic protocols : Refer to gold-catalyzed cyclization in and difluorocarbene methods in .
  • Data analysis : Use ICReDD’s computational-experimental feedback loop for reaction optimization .
  • Biological assays : Adapt antiproliferative protocols from (e.g., MTT assay with 72-hour incubation).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.